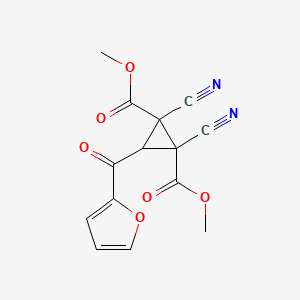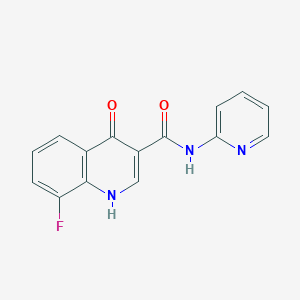![molecular formula C9H9ClN4 B11042442 4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine](/img/structure/B11042442.png)
4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diimine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyrrole ring fused to a pyridine ring, with chlorine and methyl substituents at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-chloro-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the desired pyrrolopyridine scaffold . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
4-chloro-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the activity of specific enzymes or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-chloro-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diimine can be compared with other pyrrolopyridine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antimicrobial and antiviral activities.
The uniqueness of 4-chloro-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diimine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
4-chloro-3-imino-6,7-dimethylpyrrolo[3,4-c]pyridin-1-amine |
InChI |
InChI=1S/C9H9ClN4/c1-3-4(2)13-7(10)6-5(3)8(11)14-9(6)12/h1-2H3,(H3,11,12,14) |
InChI Key |
PQBREVRQGOIFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=C1C(=NC2=N)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11042361.png)
![N-[(4-chlorophenyl)carbamothioyl]-3,4-dihydroisoquinoline-2(1H)-carboximidamide](/img/structure/B11042364.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11042379.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042380.png)
![(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11042384.png)
![N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B11042387.png)

![5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11042394.png)
![(1E)-1-[(dimethylamino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042402.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11042416.png)

![Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate](/img/structure/B11042434.png)
